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Cat. No.: B10837553

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for
validating the binding of 15-Oxospiramilactone (also known as S3) to its target protein,
Ubiquitin Specific Peptidase 30 (USP30). 15-Oxospiramilactone is a diterpenoid derivative
that functions as a covalent inhibitor of USP30, a deubiquitinase localized to the mitochondrial
outer membrane.[1][2][3][4] By covalently modifying the catalytic cysteine residue (Cys77) of
USP30, 15-Oxospiramilactone inhibits its deubiquitinase activity, leading to an increase in the
ubiquitination of mitochondrial proteins such as Mitofusin 1 and 2 (Mfn1/2) and promoting
mitochondrial fusion.[1][3][4][5] This modulation of mitochondrial dynamics presents a
promising therapeutic avenue for various diseases, including neurodegenerative disorders.

This document outlines several key techniques to confirm the direct binding and functional
inhibition of USP30 by 15-Oxospiramilactone, including biochemical, biophysical, and cellular-
based assays.

Data Presentation: Quantitative Analysis of USP30
Inhibitor Interactions

While specific biophysical data for 15-Oxospiramilactone is not extensively published, the
following table summarizes representative quantitative data for other well-characterized USP30
inhibitors to provide a comparative context for binding affinity and inhibitory activity.
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Compound Assay Type Parameter Value Reference

Activity-based
USP30-1-1 _ . ICso 94 nM [1]
protein profiling

Enzyme kinetics Ki ~350 nM [6]
Enzyme kinetics Kinact ~0.15s71 [6]
USP30Inh-1, -2, Ub-Rho110
ICso 15-30 nM [5]
-3 cleavage assay
In vitro enzyme
Compound 39 ICso0 ~20 nM [7]

activity

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to validate the binding of 15-
Oxospiramilactone to USP30.

Protocol 1: Biotin-15-Oxospiramilactone Pull-Down
Assay

This protocol is designed to qualitatively demonstrate the direct physical interaction between
15-Oxospiramilactone and USP30 in a cellular context.

Materials:

HelLa or other suitable cells expressing Myc-tagged USP30

Biotinylated 15-Oxospiramilactone (Biotin-S3)

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Streptavidin agarose resin

Wash buffer (e.g., PBS with 0.1% Tween-20)

SDS-PAGE gels and Western blotting reagents
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e Anti-Myc antibody
e Secondary antibody conjugated to HRP
Procedure:

o Cell Culture and Lysis: Culture HelLa cells expressing Myc-tagged USP30 to ~80-90%
confluency. Lyse the cells on ice using cell lysis buffer.

 Clarification of Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet
cellular debris. Collect the supernatant.

 Incubation with Biotin-S3: Incubate the clarified cell lysate with Biotin-S3 (a final
concentration of 5-10 uM is a good starting point) for 2-4 hours at 4°C with gentle rotation.

o Capture with Streptavidin Resin: Add pre-washed streptavidin agarose resin to the lysate
and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the Biotin-S3-
protein complexes.

o Washing: Pellet the streptavidin resin by centrifugation and wash three to five times with
wash buffer to remove non-specific binding proteins.

o Elution and Analysis: Elute the bound proteins by boiling the resin in SDS-PAGE sample
buffer. Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Myc
antibody to detect USP30.

Protocol 2: Deubiquitinase (DUB) Activity Assay

This biochemical assay quantitatively measures the inhibitory effect of 15-Oxospiramilactone
on the enzymatic activity of USP30.

Materials:
e Recombinant human USP30 protein

e Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
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e Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NacCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1
mM DTT)

» 15-Oxospiramilactone

o 384-well black plates

e Fluorescence plate reader

Procedure:

o Compound Preparation: Prepare a serial dilution of 15-Oxospiramilactone in assay buffer.

e Enzyme and Compound Incubation: Add a fixed concentration of recombinant USP30 (e.g.,
5 nM final concentration) to the wells of a 384-well plate containing the different
concentrations of 15-Oxospiramilactone or DMSO as a vehicle control. Incubate for 30
minutes at room temperature to allow for inhibitor binding.

e Initiation of Reaction: Add the fluorogenic ubiquitin substrate (e.g., 100 nM final
concentration) to all wells to start the enzymatic reaction.

o Kinetic Measurement: Immediately measure the increase in fluorescence intensity over time
using a fluorescence plate reader (e.g., every 30 seconds for 60 minutes). The cleavage of
the substrate by USP30 will release the fluorophore, resulting in an increase in signal.

o Data Analysis: Determine the initial reaction velocities from the linear phase of the progress
curves. Plot the percentage of inhibition against the logarithm of the 15-Oxospiramilactone
concentration and fit the data to a dose-response curve to calculate the 1Cso value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by
measuring the thermal stabilization of a protein upon ligand binding.

Materials:

¢ Intact cells (e.g., HEK293T)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/product/b10837553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10837553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

15-Oxospiramilactone

DMSO (vehicle control)

PBS

Lysis buffer with protease inhibitors
PCR tubes or 96-well PCR plate
Thermocycler

Western blotting or ELISA reagents for USP30 detection

Procedure:

Cell Treatment: Treat intact cells with 15-Oxospiramilactone or DMSO for 1 hour at 37°C.

Heating: Aliquot the treated cell suspension into PCR tubes or a PCR plate. Heat the
samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler,
followed by cooling for 3 minutes at room temperature.

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20
minutes at 4°C to pellet aggregated proteins.

Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of
soluble USP30 by Western blotting or ELISA.

Data Analysis: Plot the amount of soluble USP30 against the temperature for both the 15-
Oxospiramilactone-treated and DMSO-treated samples. A shift in the melting curve to a
higher temperature for the compound-treated sample indicates thermal stabilization and
therefore, target engagement.

Protocol 4: Surface Plasmon Resonance (SPR)
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SPR is a label-free biophysical technique to measure the kinetics and affinity of the interaction
between 15-Oxospiramilactone and USP30 in real-time. As 15-Oxospiramilactone is a
covalent inhibitor, the sensorgrams will exhibit a characteristic binding profile.

Materials:

e SPRinstrument (e.g., Biacore)
e Sensor chip (e.g., CM5)

e Amine coupling kit

» Recombinant USP30

» 15-Oxospiramilactone

e Running buffer (e.g., HBS-EP+)
Procedure:

o USP30 Immobilization: Immobilize recombinant USP30 onto the surface of a sensor chip
using standard amine coupling chemistry. A reference flow cell should be prepared similarly
but without USP30 immobilization.

e Analyte Injection: Prepare a series of concentrations of 15-Oxospiramilactone in running
buffer. Inject the different concentrations of 15-Oxospiramilactone over the sensor surface
at a constant flow rate.

» Data Acquisition: Monitor the change in the refractive index in real-time to generate
sensorgrams. For a covalent inhibitor, a rapid association phase will be followed by a very
slow or negligible dissociation phase.

o Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a two-state model
for covalent inhibitors) to determine the association rate constant (ka), the inactivation rate
constant (kina.t), and the initial binding affinity (Ki).

Protocol 5: Isothermal Titration Calorimetry (ITC)
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ITC directly measures the heat changes associated with a binding event, providing a complete
thermodynamic profile of the interaction. For covalent inhibitors, a specialized kinetic ITC
approach may be necessary.

Materials:

Isothermal titration calorimeter

Recombinant USP30

15-Oxospiramilactone

Dialysis buffer
Procedure:

o Sample Preparation: Dialyze recombinant USP30 extensively against the ITC running buffer.
Dissolve 15-Oxospiramilactone in the same final dialysis buffer.

e |ITC Experiment: Load the USP30 solution into the sample cell and the 15-
Oxospiramilactone solution into the injection syringe. Perform a series of injections of 15-
Oxospiramilactone into the USP30 solution while monitoring the heat changes.

o Data Analysis: Integrate the heat pulses to generate a binding isotherm. Due to the covalent
nature of the interaction, the binding isotherm may not fit a standard 1:1 binding model.
Specialized analysis software or kinetic models may be required to analyze the data, which
can yield information on the binding affinity (Ki) and the enthalpy of the initial non-covalent
binding step.

Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows described in these application
notes.
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Caption: Signaling pathway of USP30 inhibition by 15-Oxospiramilactone.
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Caption: Workflow for the Biotin-15-Oxospiramilactone Pull-Down Assay.
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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